5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
Fused pyridine derivatives, such as “5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide”, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . They contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Synthesis Analysis
While specific synthesis methods for “5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide” were not found, general methods for synthesizing fused pyridine derivatives involve heating under reflux with MeONa in BuOH . For example, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide” would likely be similar to other fused pyridine derivatives. These compounds often have a five-membered heteroaromatic ring fused with a pyridine ring .Chemical Reactions Analysis
Again, while specific reactions involving “5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide” were not found, fused pyridine derivatives in general can undergo various chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Radiopharmaceuticals: Imaging Agents
The compound’s structure allows for the introduction of radioisotopes, making it a candidate for developing imaging agents used in positron emission tomography (PET) scans. This application is crucial for non-invasive diagnostic techniques in medicine.
Each of these applications leverages the unique chemical properties of 5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide , demonstrating its versatility and potential impact across various fields of scientific research. While the current information is based on the compound’s structural analogs and related research , further studies are needed to confirm these applications for this specific compound.
Future Directions
Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Future research may focus on exploring the potential of these compounds in various therapeutic applications, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Mechanism of Action
Target of Action
It is known that many drugs with structural similarity to dna bases such as adenine and guanine, especially antiviral and anticancer ones, are effective . Fused pyridine derivatives, like the compound , are frequently used in drug research .
Mode of Action
Fused pyridine derivatives have been reported to have various bioactivities, including kinase inhibitor properties . They can act as selective inhibitors of cdc-like kinases (CLKs), cyclin-dependent kinase (CDK2) inhibitors, and dk1, cdk2, Fyn, JNK3 kinase inhibitors .
Biochemical Pathways
Fused pyridine derivatives have been found to have a wide range of bioactivities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
One advantage of fused pyridine derivatives is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Result of Action
Fused pyridine derivatives have been reported to have various bioactivities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-14-11-12-19-17(22-14)13-20(26-19)21(24)23-16-9-5-6-10-18(16)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCAUABPKOGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |
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